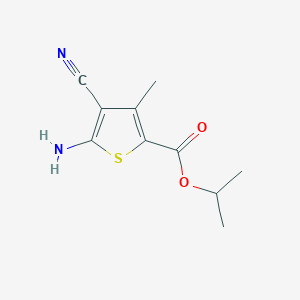

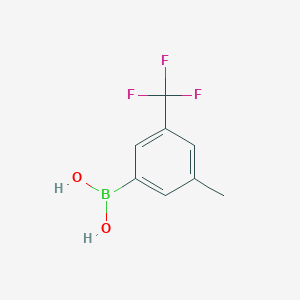

![molecular formula C9H12N2O2S B1307003 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid CAS No. 876716-40-4](/img/structure/B1307003.png)

3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid is a derivative of the thiazolo[3,2-a][1,3]diazepine class, which is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure. This class of compounds is of interest due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related thiazolo[3,2-a][1,3]diazepine derivatives has been explored through various methods. For instance, the regioselective ring opening of 1H-thieno[2,3-d][1,3]oxazine-2,4-dione using α-amino acids under aqueous conditions has been investigated, leading to the formation of thieno[2,3-e][1,4]diazepine analogues in a one-pot process . Additionally, a one-pot synthesis of 3-substituted 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones from 1,2-diaza-1,3-dienes and aliphatic 1,3-diamines has been described, which involves sequential 1,4-conjugated addition followed by regioselective cyclization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a][1,3]diazepine derivatives is characterized by a seven-membered diazepine ring fused to a thiazole ring. The presence of a methyl group at the 3-position could influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and binding properties.

Chemical Reactions Analysis

The reactivity of thiazolo[3,2-a][1,3]diazepine derivatives can be influenced by the presence of functional groups and the overall ring structure. For example, the synthesis of azidinium salts and their subsequent reactions have been studied, demonstrating the formation of nucleophilic carbenes and their ability to react with various electrophiles . Although not directly related to the compound , these studies provide insight into the types of chemical reactions that could be explored.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a][1,3]diazepine derivatives would likely include moderate solubility in polar organic solvents, potential for hydrogen bonding due to the presence of a carboxylic acid group, and a certain degree of chemical stability. The exact properties would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Chemical Reactivity

Research on related heterocyclic compounds, such as benzodiazepines, thiazoles, and diazepines, highlights the importance of these scaffolds in the synthesis of compounds with potential biological activities. For instance, the synthetic utilities of o-phenylenediamines in the preparation of benzimidazoles, quinoxalines, and benzo(1,5)diazepines showcase a variety of electrophilic reagents yielding compounds with significant biological applications (Ibrahim, 2011). Similarly, the review on 2,3-benzodiazepine-related compounds, including diazepines fused with five-membered nitrogen heterocycles, underscores the medicinal potential of these compounds, which could serve as a foundation for exploring the applications of 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid (Földesi et al., 2018).

Biological Activity and Pharmacological Potential

The review and synthesis of benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties provide insights into the chemical versatility and potential therapeutic applications of related structures. These synthesized derivatives were evaluated for their biological activities, indicating the significance of thiazole-based compounds in developing new therapeutic agents (Raut et al., 2020). Moreover, studies on the Knoevenagel condensation products towards the development of anticancer agents further illustrate the critical role of chemical reactions in synthesizing biologically active molecules, potentially relevant to the applications of 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid (Tokala et al., 2022).

Eigenschaften

IUPAC Name |

3-methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-6-7(8(12)13)14-9-10-4-2-3-5-11(6)9/h2-5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFPZHGKCBBUGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NCCCCN12)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid](/img/structure/B1306929.png)

![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1306937.png)

![(Z)-3-(3-chloro-4-methylanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1306938.png)

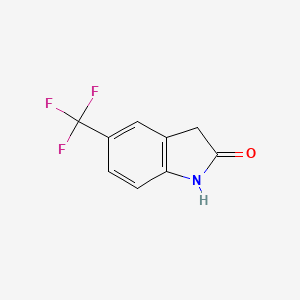

![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)

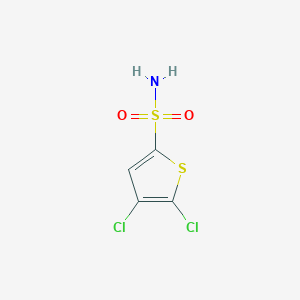

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)

![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)